5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide
Description
5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a furan ring at position 5 and a carboxamide group at position 2. The carboxamide moiety is further modified with a tetrahydrofuran-derived methyl group and a 4-(trifluoromethyl)benzo[d]thiazol-2-yl substituent. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., isoxazole carboxamides, thiazole derivatives) suggest relevance in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
5-(furan-2-yl)-N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4S/c22-21(23,24)13-5-1-7-17-18(13)25-20(32-17)27(11-12-4-2-8-29-12)19(28)14-10-16(31-26-14)15-6-3-9-30-15/h1,3,5-7,9-10,12H,2,4,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXOOJXWAZUQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide, with the CAS number 1396867-43-8, is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, focusing on its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 463.4 g/mol. It incorporates various functional groups that contribute to its biological properties, including a furan ring, isoxazole moiety, and a trifluoromethyl-substituted benzo[d]thiazole.
| Property | Value |
|---|---|
| Molecular Formula | C21H16F3N3O4S |
| Molecular Weight | 463.4 g/mol |
| CAS Number | 1396867-43-8 |
Biological Activity Overview
The compound has been investigated for various biological activities, primarily focusing on its antimycobacterial , anticancer , and antimicrobial properties.
Antimycobacterial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis . It has shown potent bactericidal activity with low cytotoxicity towards eukaryotic cells. The structure retains significant activity against both drug-susceptible and drug-resistant strains due to its low propensity to be affected by efflux pumps, which are often responsible for antibiotic resistance in mycobacteria .
Key Findings:
- Compounds derived from the isoxazole core exhibit enhanced stability against metabolic degradation.
- The compound's half-life in human liver microsomes was noted to be favorable compared to other analogs .
Anticancer Activity
The anticancer potential of the compound has also been explored. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa cells. The mechanism appears to involve inducing apoptosis and inhibiting cell cycle progression .
Case Study:
In a study conducted at the National Research Center in Cairo, several derivatives of related compounds were synthesized and evaluated for their anticancer activity. The results indicated that modifications to the furan and thiazole components significantly enhanced anticancer efficacy while maintaining low toxicity levels .
Antimicrobial Activity
The compound has exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Preliminary tests using the MTT assay showed promising results regarding its antibacterial and antifungal properties .
Activity Summary:
- Effective against multiple bacterial strains.
- Demonstrated antifungal activity with low cytotoxicity in preliminary studies.
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to various substituents have been systematically studied:
- Furan Ring Modifications : Alterations in the furan moiety have been linked to enhanced solubility and bioavailability.
- Thiazole Substituents : The presence of electron-withdrawing groups (e.g., trifluoromethyl) improves potency by increasing binding affinity to target enzymes or receptors.
- Isoxazole Core : Retaining this core is essential as it serves as a pharmacophore critical for biological activity .
Scientific Research Applications
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical structure and properties of the compound:
- Molecular Formula : C18H19F3N4O3S
- Molecular Weight : 416.43 g/mol
The compound features a furan ring, a tetrahydrofuran moiety, and a thiazole derivative, contributing to its unique reactivity and biological activity.
Antiviral Activity
Recent studies have indicated that compounds with isoxazole rings exhibit significant antiviral properties. For example, derivatives similar to the target compound have been tested against various viral strains, demonstrating inhibition of viral replication pathways. The structural elements such as the trifluoromethyl group and the furan ring enhance binding affinity to viral proteins, thus improving antiviral efficacy .
Anticancer Properties
Research has shown that compounds containing thiazole and isoxazole moieties can inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression. A study highlighted that similar compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Polymer Chemistry
The incorporation of furan and tetrahydrofuran groups into polymer matrices has been explored for developing biodegradable plastics. The compound can serve as a monomer or crosslinking agent, enhancing the mechanical properties and thermal stability of the resulting polymers .
Sensor Development
Due to its electronic properties, this compound can be used in developing organic electronic devices such as sensors and transistors. The presence of electron-withdrawing groups like trifluoromethyl increases charge mobility, making it suitable for applications in organic photovoltaics .
Antiviral Efficacy Study
A study published in PubMed Central evaluated a series of isoxazole derivatives against influenza viruses, revealing that modifications similar to those found in the target compound enhanced antiviral activity significantly . The study reported an EC50 value below 10 µM for one derivative.
Anticancer Activity Evaluation
In another research article, derivatives were tested against breast cancer cell lines, showing promising results with IC50 values ranging from 5 to 15 µM, indicating strong potential as anticancer agents .
Chemical Reactions Analysis
Example Reaction Pathway:
-
Isoxazole synthesis :
-
Acid chloride formation :
-
Amidation :
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:
-
Acidic hydrolysis :
-
Basic hydrolysis :
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux | Isoxazole-3-carboxylic acid | 85–90 | |
| 2M NaOH, 80°C | Sodium isoxazole-3-carboxylate | 78–82 |
Nucleophilic Substitution on Benzo[d]Thiazole
The electron-withdrawing trifluoromethyl group activates the benzo[d]thiazole ring for nucleophilic substitution. Common reactions include:
-
Thiolation : Reaction with 4-chlorobenzenethiol to form 5-arylthio derivatives .
-
Amination : Substitution with amines (e.g., piperazine) under reflux conditions .
Table 2: Substitution Reactions at Benzo[d]Thiazole
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-ClC₆H₄SH | K₂CO₃, DMF, 100°C | 5-((4-Chlorophenyl)thio)benzo[d]thiazole | 67–89 | |
| Piperazine | EtOH, reflux | 2-Piperazinylbenzo[d]thiazole | 73–76 |
Cycloaddition and Ring-Opening of Isoxazole
The isoxazole ring participates in 1,3-dipolar cycloadditions with dipolarophiles (e.g., acrylates, styrenes) under thermal conditions . For example:
-
Cycloaddition with methyl acrylate :
Table 3: Cycloaddition Reactions
| Dipolarophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl acrylate | DMSO, 25°C, 18 h | 4,5-Dihydroisoxazole carboxylate | 89 | |
| Styrene | Toluene, reflux | Spirocyclic isoxazoline | 97 |
Metabolic and Oxidative Transformations
In biological systems, the compound undergoes oxidative metabolism, primarily at the furan and tetrahydrofuran moieties:
-
Furan oxidation : Epoxidation or ring-opening to form diols .
-
Tetrahydrofuran demethylation : Cleavage of the methylene group under cytochrome P450 catalysis .
Table 4: Metabolic Pathways
| Site of Oxidation | Metabolite | Half-life (HLM, min) | Source |
|---|---|---|---|
| Furan ring | Dihydrodiol derivative | 19 ± 1 | |
| Tetrahydrofuran methyl | Hydroxymethyl intermediate | 43 ± 3 |
Functionalization of the Tetrahydrofuran-Methyl Group
The tetrahydrofuran-derived methyl group undergoes alkylation or oxidation:
Comparison with Similar Compounds
Key Observations:
Isoxazole Derivatives: The target compound shares the isoxazole-carboxamide scaffold with ’s analog. However, the substitution pattern differs: the target’s 3-carboxamide is linked to a benzo[d]thiazole group, while ’s compound has a 4-carboxamide with a thiophene substituent. Such variations influence electronic properties (e.g., electron-withdrawing CF3 vs. electron-donating diethylamino groups) and solubility .
Thiazole/Triazole Systems: and highlight thiazole and triazole derivatives with fluorinated aryl groups. The target’s 4-(trifluoromethyl)benzo[d]thiazole substituent may enhance metabolic stability compared to non-fluorinated analogs, as seen in ’s fluorophenyl-thiazole derivatives .
Furan-Containing Compounds : Furilazole () and the target compound both incorporate furan rings, but furilazole’s oxazolidine core contrasts with the target’s isoxazole. Furan’s electron-rich nature may contribute to π-π stacking in target binding .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target’s carboxamide group would exhibit νC=O stretching near 1660–1680 cm⁻¹, similar to ’s triazole-thiones (νC=S at 1247–1255 cm⁻¹) .
- NMR Analysis : The benzo[d]thiazole’s CF3 group would produce a distinct ¹⁹F NMR signal, while the tetrahydrofuran moiety’s protons would show complex splitting patterns due to stereochemistry .
Q & A
Q. What are the recommended synthetic routes for 5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide?
The synthesis involves multi-step reactions, including:
- Isoxazole ring formation via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.
- Coupling reactions to attach the benzo[d]thiazole and tetrahydrofuran-methyl groups, often using carbodiimide-mediated amidation or nucleophilic substitution .
- Trifluoromethyl introduction via halogen exchange or direct substitution on the benzo[d]thiazole ring using CF₃ sources like TMSCF₃ . Optimize yields by controlling reaction temperature (e.g., 0–60°C) and using catalysts like DMAP .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity .
- Mass spectrometry (HRMS) for molecular weight confirmation.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups .
- HPLC or TLC to monitor reaction progress and purity .
Q. How can researchers evaluate the compound’s biological activity in preliminary studies?
- In vitro assays : Test against cancer cell lines (e.g., NCI-60 panel) or microbial strains (e.g., MRSA) using viability assays (MTT) or zone-of-inhibition methods .
- Molecular docking : Screen against target proteins (e.g., kinases, COX-1/2) to predict binding affinities .
- Solubility and stability tests : Use HPLC to assess degradation in physiological buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with nitro or methoxy groups) and compare bioactivities .
- Use 3D-QSAR models to correlate electronic/steric properties with activity. For example, bulky substituents on the benzo[d]thiazole may enhance target selectivity .
- Tabulate data (e.g., IC₅₀ values, logP) to identify critical pharmacophores .
Q. How to resolve contradictions in biological activity data across studies?
- Re-evaluate experimental conditions : Differences in cell culture media or assay protocols (e.g., serum concentration) can alter results .
- Validate target engagement : Use CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .
- Cross-validate with orthogonal assays : Combine enzymatic inhibition data (e.g., fluorescence-based assays) with cellular viability results .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Cryo-EM or X-ray crystallography : Resolve binding modes with target proteins (if crystallizable) .
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment using RNA-seq or LC-MS/MS .
- Pharmacokinetic studies : Track metabolite formation in liver microsomes using LC-HRMS .
Q. How to optimize the compound’s selectivity for therapeutic targets?
- Fragment-based drug design : Replace the furan ring with bioisosteres (e.g., thiophene) to reduce off-target interactions .
- Alter lipophilicity : Introduce polar groups (e.g., hydroxyl) to improve solubility and reduce nonspecific binding .
- Use prodrug strategies : Mask the amide group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) .
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Low yields in cycloaddition : Use microwave-assisted synthesis to enhance reaction efficiency .
- By-product formation : Employ protective groups (e.g., Boc for amines) during coupling steps .
- Purification challenges : Optimize column chromatography conditions (e.g., gradient elution with hexane/EtOAc) .
Q. How to assess the compound’s toxicity and selectivity in preclinical models?
- In vitro toxicity : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) .
- In vivo models : Test acute toxicity in zebrafish or rodents, monitoring organ histopathology and biomarkers (e.g., ALT/AST) .
- Off-target profiling : Screen against panels of receptors/enzymes (e.g., hERG, CYP450) to predict adverse effects .
Q. What computational methods support the rational design of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
